molecular formula C6H4BrNO2 B13867814 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbaldehyde

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbaldehyde

Cat. No.: B13867814
M. Wt: 202.01 g/mol
InChI Key: FIURGVMDHRUKGM-UHFFFAOYSA-N
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Description

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C6H3BrN2O. This compound is characterized by the presence of a bromine atom, a carbonyl group, and an aldehyde group attached to a dihydropyridine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbaldehyde typically involves the bromination of 6-oxo-1,6-dihydropyridine-2-carbaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

Major Products:

    Oxidation: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

    Reduction: 3-Bromo-6-hydroxy-1,6-dihydropyridine-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

  • 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile
  • 3-Bromo-6-hydroxy-1,6-dihydropyridine-2-carbaldehyde
  • 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Comparison: Compared to its analogs, 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. The aldehyde group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

3-bromo-6-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H4BrNO2/c7-4-1-2-6(10)8-5(4)3-9/h1-3H,(H,8,10)

InChI Key

FIURGVMDHRUKGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1Br)C=O

Origin of Product

United States

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